molecular formula C14H15NO2 B1325395 2-(4-Butylbenzoyl)oxazole CAS No. 898760-09-3

2-(4-Butylbenzoyl)oxazole

Cat. No.: B1325395
CAS No.: 898760-09-3
M. Wt: 229.27 g/mol
InChI Key: PKLKYELJADJUSZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The structure of 2-(4-Butylbenzoyl)oxazole consists of a five-membered ring with two unsaturations. A carbon atom supports a nitrogen atom at position 3 and an oxygen atom at position 1 .


Chemical Reactions Analysis

Oxazole derivatives exhibit potential applications in various fields due to their diverse weak interactions, including hydrophobic effects, Vanderwaals forces, hydrogen bonds, coordination bonds, ion-dipole interactions, and pi-pi bonds . These interactions contribute to the compound’s biological activity.

Scientific Research Applications

Synthesis and Catalysis

2-(4-Butylbenzoyl)oxazole and related oxazole compounds are significant in the field of synthetic chemistry. Luo et al. (2012) demonstrated the use of a gold-catalyzed oxidation strategy for an efficient modular synthesis of 2,4-oxazole structures, a key motif in various natural products (Luo, Ji, Li, & Zhang, 2012). Rizzo et al. (2000) developed a synthetic route to oxazole-containing compounds, emphasizing their relevance in pharmacophores present in biologically active agents (Rizzo, Anderson, Heinz, Hoying, & Panetta, 2000).

Biomedical Applications

Oxazole derivatives, including this compound, have been explored for various biomedical applications. Carballo et al. (2017) synthesized 2-amino-4-phenyloxazole derivatives and evaluated their antiprotozoal activity, highlighting the potential of oxazole compounds in treating protozoal infections (Carballo, Patrón-Vázquez, Cáceres-Castillo, Quijano-Quiñones, Herrera-España, Moo-Puc, Chale-Dzul, & Mena-Rejón, 2017). Zhang et al. (2018) reviewed the versatile biological activities of oxazole-based derivatives in medicinal drugs, emphasizing their wide potential as therapeutic agents (Zhang, Zhao, & Zhou, 2018).

Material Science and Corrosion Inhibition

In the field of material science, oxazole derivatives have been investigated for their properties and applications. Ehsani et al. (2014) studied the corrosion inhibition properties of oxazole-based compounds on aluminum alloys, indicating their potential in protective coatings and industrial applications (Ehsani, Nasrollahzadeh, Mahjani, Moshrefi, & Mostaanzadeh, 2014).

Biochemical Analysis

Biochemical Properties

2-(4-Butylbenzoyl)oxazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, oxazole derivatives, including this compound, have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . This inhibition reduces the production of pro-inflammatory prostaglandins, thereby exerting anti-inflammatory effects. Additionally, this compound may interact with tyrosine kinases, which are essential for cell signaling and growth . These interactions highlight the compound’s potential as a therapeutic agent in treating inflammatory diseases and cancer.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with COX-2 leads to decreased production of inflammatory mediators, which can reduce inflammation in affected cells . Furthermore, this compound may affect the expression of genes involved in cell proliferation and apoptosis, thereby influencing cancer cell growth and survival . These cellular effects underscore the compound’s potential in modulating critical cellular processes and treating various diseases.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to the active site of COX-2, inhibiting its enzymatic activity and reducing the production of pro-inflammatory prostaglandins . Additionally, this compound may interact with tyrosine kinases, leading to the inhibition of downstream signaling pathways involved in cell growth and proliferation . These binding interactions and enzyme inhibitions highlight the compound’s potential as a therapeutic agent in treating inflammatory diseases and cancer.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that oxazole derivatives, including this compound, are relatively stable under standard laboratory conditions . Prolonged exposure to light or heat may lead to degradation, affecting the compound’s efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert anti-inflammatory and anticancer effects without significant toxicity . At higher doses, this compound may cause adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize efficacy while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is primarily metabolized in the liver by cytochrome P450 enzymes, which facilitate its biotransformation into more water-soluble metabolites for excretion . Additionally, this compound may influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism . These interactions underscore the compound’s potential impact on metabolic processes and its therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can cross cell membranes through passive diffusion and may also be actively transported by specific transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . These transport and distribution mechanisms are critical for the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, this compound may be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals . These localization mechanisms are essential for the compound’s therapeutic effects and its ability to modulate cellular processes.

Properties

IUPAC Name

(4-butylphenyl)-(1,3-oxazol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-2-3-4-11-5-7-12(8-6-11)13(16)14-15-9-10-17-14/h5-10H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKLKYELJADJUSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)C2=NC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30642093
Record name (4-Butylphenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898760-09-3
Record name (4-Butylphenyl)-2-oxazolylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898760-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Butylphenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30642093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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